5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine 5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine
Brand Name: Vulcanchem
CAS No.: 325729-34-8
VCID: VC0378173
InChI: InChI=1S/C19H18N2S/c20-17-14-10-9-11-5-1-2-6-12(11)18(14)21-19-16(17)13-7-3-4-8-15(13)22-19/h1-2,5-6H,3-4,7-10H2,(H2,20,21)
SMILES: C1CCC2=C(C1)C3=C(S2)N=C4C(=C3N)CCC5=CC=CC=C54
Molecular Formula: C19H18N2S
Molecular Weight: 306.4g/mol

5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine

CAS No.: 325729-34-8

Main Products

VCID: VC0378173

Molecular Formula: C19H18N2S

Molecular Weight: 306.4g/mol

5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine - 325729-34-8

CAS No. 325729-34-8
Product Name 5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine
Molecular Formula C19H18N2S
Molecular Weight 306.4g/mol
IUPAC Name 10-thia-12-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-2-amine
Standard InChI InChI=1S/C19H18N2S/c20-17-14-10-9-11-5-1-2-6-12(11)18(14)21-19-16(17)13-7-3-4-8-15(13)22-19/h1-2,5-6H,3-4,7-10H2,(H2,20,21)
Standard InChIKey QDXAWXXELADXKG-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C4C(=C3N)CCC5=CC=CC=C54
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C4C(=C3N)CCC5=CC=CC=C54
Solubility 0.3 [ug/mL]
PubChem Compound 828292
Last Modified Nov 11 2021
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